molecular formula C23H15ClN2O3S3 B2486493 (E)-3-(3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 612803-73-3

(E)-3-(3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2486493
CAS RN: 612803-73-3
M. Wt: 499.01
InChI Key: PHXFDTRIOJIZBU-DEDYPNTBSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the condensation of different amines with 2-(5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, demonstrating a variety of structural modifications to enhance their biological activity. These modifications often aim at improving antiproliferative activity against human leukemia cell lines through cell cycle stage-dependent and dose-dependent manners (Chandrappa et al., 2009). Microwave-assisted synthesis has also been employed for the efficient preparation of these compounds, highlighting modern approaches to chemical synthesis (Zidar, Kladnik, & Kikelj, 2009).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives has been elucidated through various spectroscopic techniques, including FT-IR, NMR, and X-ray powder diffraction (XRPD). These methods confirm the unique structural features of the compounds, such as the presence of furan and phenothiazine rings, which are crucial for their biological activity (Rahmani et al., 2017).

Chemical Reactions and Properties

Thiazolidinone derivatives undergo various chemical reactions, including cycloaddition, condensation with chloroacetyl chloride, and interactions with aromatic amines, leading to the formation of spiro compounds, hydrazono compounds, and Schiff bases. These reactions expand the chemical diversity and potential applications of these compounds (Kandeel, 2000).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are critical for their application in various biological and pharmaceutical fields. The crystal structure investigations provide insights into the solid-state arrangement and molecular packing of these compounds, aiding in the understanding of their physical characteristics (Rahmani et al., 2017).

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability under various conditions, and interactions with biological targets, are essential for their biological efficacy. Studies have shown that the electron-donating groups on the thiazolidinone moiety significantly influence their anticancer properties, demonstrating the importance of chemical modifications in enhancing biological activity (Chandrappa et al., 2009).

Scientific Research Applications

Anticancer Applications

A study on novel thioxothiazolidin-4-one derivatives, including compounds similar to the one , revealed potent anticancer and antiangiogenic effects in vivo. These derivatives significantly reduced tumor volume and cell number while increasing the lifespan of mice bearing Ehrlich Ascites Tumors. They also exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation, making them potential candidates for anticancer therapy (Chandrappa et al., 2010).

Another study focused on the synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives. These compounds were evaluated for their cytotoxicity and ability to induce apoptosis in human leukemia cells. The study concluded that certain derivatives exhibited potent anticancer activity, with a significant role played by the electron-donating groups on the thiazolidinone moiety in enhancing this activity (Chandrappa et al., 2009).

Antimicrobial Activities

Compounds containing thiazolidinone and phenothiazine nuclei have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated significant inhibition of bacterial and fungal growth, highlighting their potential as antimicrobial agents (Salvi et al., 2009).

Synthesis and Biological Activity

The synthesis of various thiazolidinone derivatives and their biological activities have been explored, showing a range of pharmacological effects, including antimicrobial and potential anticancer properties. These studies emphasize the versatility of thiazolidinone derivatives in medicinal chemistry and their potential for developing new therapeutic agents (Zidar et al., 2009; Havrylyuk et al., 2010).

Mechanism of Action

Target of Action

STK994902, also known as (5E)-3-[3-(2-chloro-10H-phenothiazin-10-yl)-3-oxopropyl]-5-[(furan-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one or F1063-1971, is designed to selectively stimulate antigen-activated T cells . These T cells are associated with potent anti-tumor activity . The compound avoids broad stimulation of other lymphocytes, such as natural killer (NK) cells, which are associated with IL-2 toxicity .

Mode of Action

STK994902 acts as an α/β IL-2 receptor selective partial agonist . This means it selectively binds to the α/β IL-2 receptors on antigen-activated T cells, stimulating them while avoiding the stimulation of other immune cells . This selective stimulation is believed to enhance the anti-tumor activity of the T cells .

Pharmacokinetics

The pharmacokinetics of STK994902 are currently being evaluated in clinical trials . These studies aim to assess the safety, pharmacokinetics, immunogenicity, preliminary efficacy, and pharmacodynamics of STK994902 . The results of these studies will provide valuable information about the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of STK994902 are primarily related to its ability to selectively stimulate antigen-activated T cells . This selective stimulation is believed to enhance the anti-tumor activity of these cells . In clinical trials, STK994902 has shown a favorable safety, efficacy, pharmacokinetic, and pharmacodynamic profile .

properties

IUPAC Name

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClN2O3S3/c24-14-7-8-19-17(12-14)26(16-5-1-2-6-18(16)31-19)21(27)9-10-25-22(28)20(32-23(25)30)13-15-4-3-11-29-15/h1-8,11-13H,9-10H2/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXFDTRIOJIZBU-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)C(=CC5=CC=CO5)SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)Cl)C(=O)CCN4C(=O)/C(=C\C5=CC=CO5)/SC4=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-[3-(2-chlorophenothiazin-10-yl)-3-oxopropyl]-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

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